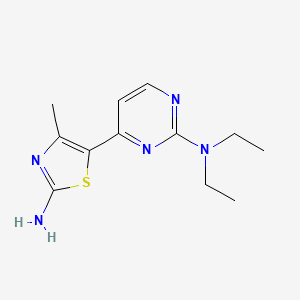

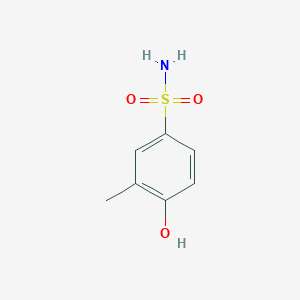

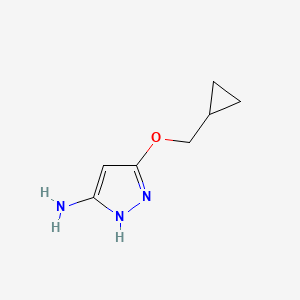

![molecular formula C18H20F3N3O2 B1456776 {[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid CAS No. 1311279-35-2](/img/structure/B1456776.png)

{[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid

Overview

Description

This compound appears to contain several functional groups, including a pyridine ring, a trifluoromethyl group, a benzyl group, and an amino-acetic acid group. These groups could potentially confer a variety of chemical properties to the compound .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could potentially be introduced through direct fluorination . The pyridine ring could be formed through a variety of methods, including condensation reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridine ring and a trifluoromethyl group would likely have a significant impact on the compound’s structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the pyridine ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions . The trifluoromethyl group is electron-withdrawing, which could make the compound more reactive towards nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could make the compound polar and potentially increase its solubility in polar solvents .Scientific Research Applications

Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- Method : The synthesis and applications of TFMP and its derivatives involve various chemical reactions. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is synthesized and used as a chemical intermediate for the synthesis of several crop-protection products .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

FDA-Approved Drugs

- Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA. These drugs are used for various diseases and disorders .

- Method : The synthesis of these drugs involves various chemical reactions. For example, 4-chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-N-(2-(trifluoromethyl)pyridin-4-yl)-N-(2-(trifluoro-l,3,5-triazin is synthesized and used in the production of these drugs .

- Results : In the past 20 years, 19 FDA-approved drugs containing the TFM group as one of the pharmacophores have been developed .

Suzuki–Miyaura Coupling

- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in Suzuki–Miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .

- Method : The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The boronic acid is the most reactive species in this process .

- Results : This method has been used in various chemical reactions, contributing to the development of new compounds .

Synthesis of Crop-Protection Products

- Application : 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .

- Method : The synthesis of 2,3,5-DCTF involves direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .

- Results : 2,3,5-DCTF is in high demand due to its use in the production of several crop-protection products .

Organic Synthesis

- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in organic synthesis, particularly in the Suzuki–Miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .

- Method : The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The boronic acid is the most reactive species in this process .

- Results : This method has been used in various chemical reactions, contributing to the development of new compounds .

Functional Materials

- Application : Many recent advances in the functional materials field have been made possible by the development of organic compounds containing fluorine .

- Method : The synthesis of these materials involves various chemical reactions .

- Results : The effects of fluorine and fluorine-containing moieties on the physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Future Directions

properties

IUPAC Name |

2-[[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]methyl-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O2/c1-23(2)17-15(8-14(9-22-17)18(19,20)21)13-6-4-12(5-7-13)10-24(3)11-16(25)26/h4-9H,10-11H2,1-3H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGJEDLWJLJGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)CN(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

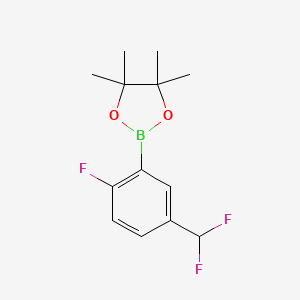

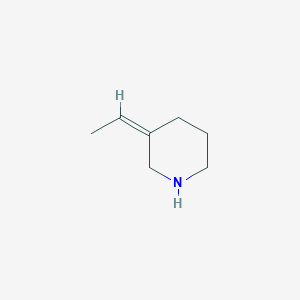

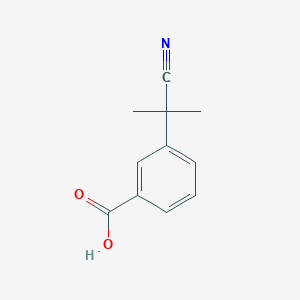

![5-Trifluoromethoxy-benzo[B]thiophene-2-carboxylic acid](/img/structure/B1456702.png)